6-(Methylsulfonyl)pyridin-3-ol
Overview
Description
6-(Methylsulfonyl)pyridin-3-ol is an organic compound with the molecular formula C6H7NO3S It is a derivative of pyridine, characterized by the presence of a methylsulfonyl group at the 6th position and a hydroxyl group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfonyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the sulfonation of 3-hydroxypyridine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfonyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The methylsulfonyl group can be reduced to a methylthio group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of 6-(Methylsulfonyl)pyridin-3-one.
Reduction: Formation of 6-(Methylthio)pyridin-3-ol.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
6-(Methylsulfonyl)pyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Methylsulfonyl)pyridin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-(Methylthio)pyridin-3-ol: Similar structure but with a methylthio group instead of a methylsulfonyl group.
3-Hydroxypyridine: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.
6-(Methylsulfonyl)pyridine: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness
6-(Methylsulfonyl)pyridin-3-ol is unique due to the presence of both the methylsulfonyl and hydroxyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-methylsulfonylpyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-11(9,10)6-3-2-5(8)4-7-6/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZWYUXFBQWVLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20630969 | |
Record name | 6-(Methanesulfonyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859536-31-5 | |
Record name | 6-(Methanesulfonyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20630969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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